1-Bromo-3-fluoro-2-isopropoxy-5-methylbenzene
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Overview
Description
1-Bromo-3-fluoro-2-isopropoxy-5-methylbenzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, isopropoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-2-isopropoxy-5-methylbenzene typically involves multiple steps. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired substituents. For instance, a Friedel-Crafts acylation can be used to introduce the isopropoxy group, followed by bromination and fluorination under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-2-isopropoxy-5-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding alcohols or ketones.
Scientific Research Applications
1-Bromo-3-fluoro-2-isopropoxy-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-2-isopropoxy-5-methylbenzene exerts its effects depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved can vary, but typically involve interactions with enzymes or catalysts that facilitate the desired reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-fluoro-5-methylbenzene
- 1-Bromo-5-fluoro-2-isopropoxy-3-methylbenzene
- 1-Bromo-3-fluoro-2-methylbenzene
Uniqueness
1-Bromo-3-fluoro-2-isopropoxy-5-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The presence of both bromine and fluorine atoms, along with the isopropoxy and methyl groups, provides a distinct set of properties that can be exploited in various applications .
Properties
Molecular Formula |
C10H12BrFO |
---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
1-bromo-3-fluoro-5-methyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12BrFO/c1-6(2)13-10-8(11)4-7(3)5-9(10)12/h4-6H,1-3H3 |
InChI Key |
VLWHKZHGCHORRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC(C)C)F |
Origin of Product |
United States |
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